4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde
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Overview
Description
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde is a heterocyclic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrroloquinolines, which are characterized by a fused ring system combining a pyrrole and a quinoline moiety. The presence of an oxo group at the 4-position and a carbaldehyde group at the 6-position further enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate indole derivative with an aldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the desired pyrroloquinoline structure.
Condensation Reaction: An indole derivative reacts with an aldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization under thermal or catalytic conditions to form the fused pyrroloquinoline ring system.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 4-position, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for condensation reactions, such as sulfuric acid or hydrochloric acid.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its structural similarity to natural products and bioactive molecules makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs, particularly in the areas of oncology, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo and aldehyde groups play a crucial role in these interactions, allowing the compound to form covalent or non-covalent bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-oxo-1,2-dihydroquinoline-3-carbaldehyde: Similar structure but with different substitution patterns.
4-oxo-1,2-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
4-oxo-1,2-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-7-carbaldehyde: Aldehyde group at a different position.
Uniqueness
4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an oxo group and an aldehyde group in a fused ring system provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-9-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-9-6-11(15)13-5-4-8-2-1-3-10(9)12(8)13/h1-3,6-7H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQGIITEMYKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(C3=CC=CC1=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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